molecular formula C10H9ClFNO2 B8591114 4-Chloro-2-fluoro-5-isopropoxyphenyl isocyanate CAS No. 85113-29-7

4-Chloro-2-fluoro-5-isopropoxyphenyl isocyanate

Cat. No. B8591114
M. Wt: 229.63 g/mol
InChI Key: PZPMUYOAILKKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04452981

Procedure details

A solution of 4-chloro-2-fluoro-5-isopropoxy-aniline (30 g) in toluene (100 ml) was added to a 1 M phosgene/toluene solution (500 ml) at room temperature (ca. 20° C.), followed by heating under reflux. The mixture was concentrated under reduced pressure, and the residue was distilled to give 26 g of 4-chloro-2-fluoro-5-isopropoxy-phenyl isocyanate as pale yellow crystals. M.P., 36°-37° C. B.P., 90°-91° C./3 mmHg.
Quantity
30 g
Type
reactant
Reaction Step One
Name
phosgene toluene
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:7][C:5]([NH2:6])=[C:4]([F:13])[CH:3]=1.[C:14](Cl)(Cl)=[O:15].C1(C)C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:8]([O:9][CH:10]([CH3:11])[CH3:12])=[CH:7][C:5]([N:6]=[C:14]=[O:15])=[C:4]([F:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1OC(C)C)F
Name
phosgene toluene
Quantity
500 mL
Type
reactant
Smiles
C(=O)(Cl)Cl.C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1OC(C)C)N=C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.